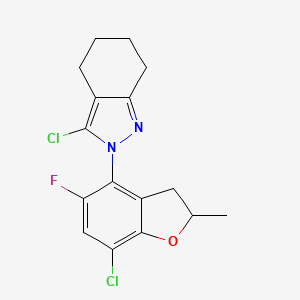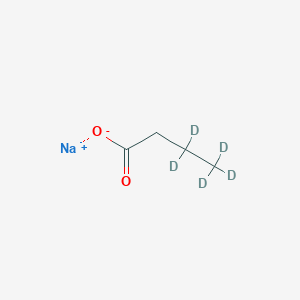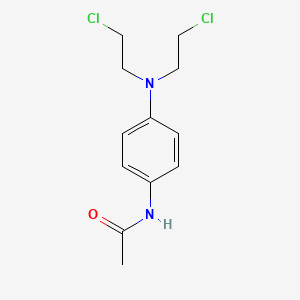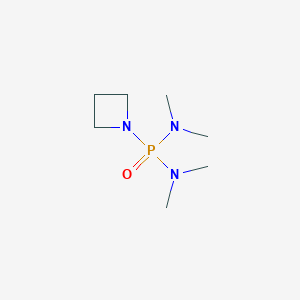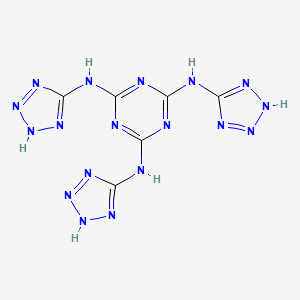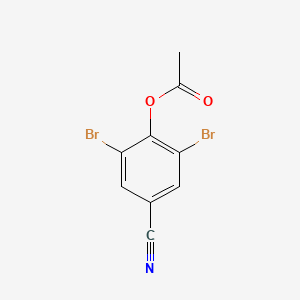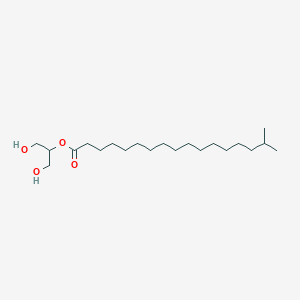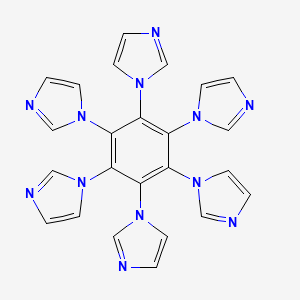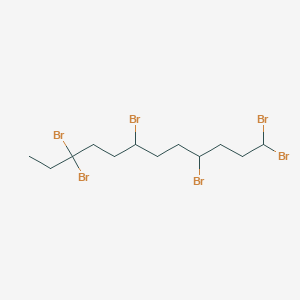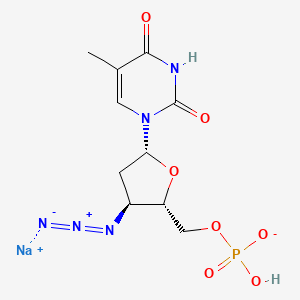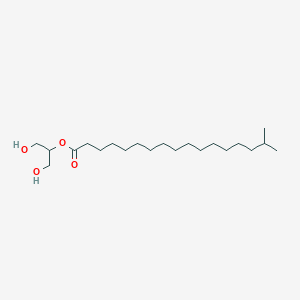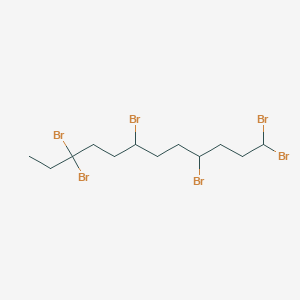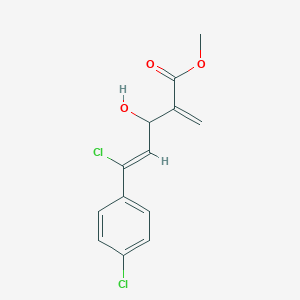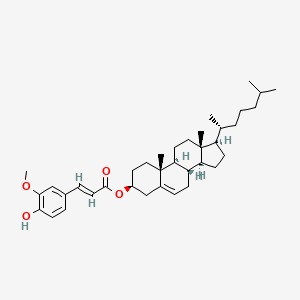
Cholesterol ferulate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cholesterol ferulate is a compound formed by the esterification of cholesterol and ferulic acid. Cholesterol is a lipid molecule that is a crucial component of cell membranes, while ferulic acid is a phenolic compound known for its antioxidant properties. The combination of these two molecules results in a compound that exhibits unique biological activities, making it of significant interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cholesterol ferulate can be synthesized through esterification reactions. One common method involves the use of microwave irradiation to facilitate the esterification of cholesterol with trans-4-O-acetylferulic acid . This method is efficient and yields high purity products.
Industrial Production Methods: Industrial production of this compound often involves enzymatic methods. Enzymes such as cholesterol esterases can catalyze the esterification of cholesterol with ferulic acid under mild conditions, making the process more environmentally friendly and cost-effective .
Analyse Chemischer Reaktionen
Types of Reactions: Cholesterol ferulate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the ferulate moiety, altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups to the ferulate moiety, enhancing its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like acyl chlorides and anhydrides are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities .
Wissenschaftliche Forschungsanwendungen
Cholesterol ferulate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other bioactive compounds.
Biology: this compound is studied for its role in cell membrane stabilization and its antioxidant properties.
Medicine: It has potential therapeutic applications due to its antioxidant, anti-inflammatory, and cholesterol-lowering effects.
Industry: this compound is used in the formulation of cosmetics and nutraceuticals due to its beneficial properties
Wirkmechanismus
Cholesterol ferulate exerts its effects through several mechanisms:
Antioxidant Activity: The ferulic acid moiety scavenges free radicals, reducing oxidative stress.
Anti-inflammatory Activity: It inhibits the expression of pro-inflammatory cytokines.
Cholesterol-Lowering Effect: this compound interferes with cholesterol absorption in the intestines, reducing blood cholesterol levels
Vergleich Mit ähnlichen Verbindungen
γ-Oryzanol: A mixture of steryl ferulates found in rice bran, known for its antioxidant and cholesterol-lowering properties.
Campesteryl Ferulate: Another steryl ferulate with similar biological activities.
Uniqueness: Cholesterol ferulate is unique due to its combination of cholesterol and ferulic acid, which imparts both membrane-stabilizing and antioxidant properties. This dual functionality makes it particularly valuable in therapeutic and industrial applications .
Eigenschaften
CAS-Nummer |
164453-91-2 |
|---|---|
Molekularformel |
C37H54O4 |
Molekulargewicht |
562.8 g/mol |
IUPAC-Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C37H54O4/c1-24(2)8-7-9-25(3)30-14-15-31-29-13-12-27-23-28(18-20-36(27,4)32(29)19-21-37(30,31)5)41-35(39)17-11-26-10-16-33(38)34(22-26)40-6/h10-12,16-17,22,24-25,28-32,38H,7-9,13-15,18-21,23H2,1-6H3/b17-11+/t25-,28+,29+,30-,31+,32+,36+,37-/m1/s1 |
InChI-Schlüssel |
CPBQNAKTSMCPNH-NXVZWREOSA-N |
Isomerische SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)/C=C/C5=CC(=C(C=C5)O)OC)C)C |
Kanonische SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C=CC5=CC(=C(C=C5)O)OC)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


